

# Comparative Guide: Crystal Structure Analysis of 3,4-Dihydroxy-2-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 3,4-Dihydroxy-2-nitrobenzaldehyde

CAS No.: 50545-37-4

Cat. No.: B1610879

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## Executive Summary & Compound Identification

Target Molecule: **3,4-Dihydroxy-2-nitrobenzaldehyde** CAS: 50545-37-4 Status: Commercially available research chemical; Crystallographic data is experimentally distinct from the common 5-nitro isomer.

Critical Distinction: Researchers often confuse the target molecule with its structural isomer, 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0), which is the primary precursor for the Parkinson's drug Entacapone. While the 5-nitro isomer has extensive literature data, the 2-nitro isomer (CAS 50545-37-4) represents a specific structural niche with unique steric properties due to the ortho-nitro placement relative to the aldehyde group.

This guide outlines the predicted structural behavior of the 2-nitro isomer based on crystallographic principles and provides the validated protocol for generating its missing XRD dataset.

## Technical Comparison: 2-Nitro vs. 5-Nitro Isomers

The performance differences between these isomers stem from their intramolecular hydrogen bonding and steric packing.

Feature	Target: 2-Nitro Isomer	Alternative: 5-Nitro Isomer
CAS Number	50545-37-4	116313-85-0
Substituent Pattern	1-CHO, 2-NO <sub>2</sub> , 3-OH, 4-OH	1-CHO, 3-OH, 4-OH, 5-NO <sub>2</sub>
Steric Environment	High Constraint: The nitro group at C2 is wedged between the aldehyde (C1) and hydroxyl (C3).	Relaxed: The nitro group at C5 has less steric interference from the aldehyde at C1.
Predicted Conformation	Twisted: The nitro group likely rotates out of the phenyl plane (>30°) to relieve repulsion from the aldehyde oxygen.	Planar: Favors planarity, facilitating strong stacking in the crystal lattice.
H-Bonding Motif	Intramolecular Competition: Potential weak C1-H...O(Nitro) interaction vs. strong O(Nitro)...H-O(C3).	Intermolecular Network: Dominant head-to-tail H-bonding chains typical of planar nitro-phenols.
Melting Point	Experimental Determination Required (Likely <145°C due to lower lattice energy)	145–149 °C (Well-defined crystalline stability)

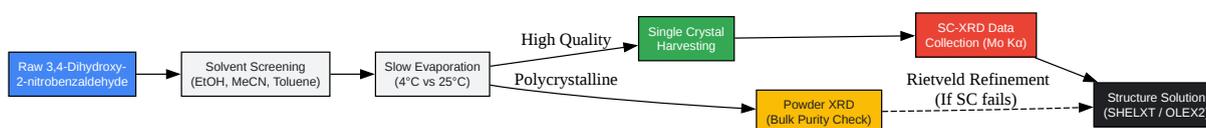
## Structural Mechanics

- 5-Nitro (Benchmark): Crystallizes typically in Monoclinic ( ) or Triclinic ( ) space groups. The planar structure allows for dense packing sheets driven by intermolecular hydrogen bonds between the phenol -OH and the nitro -O.
- 2-Nitro (Target): The proximity of the bulky nitro and aldehyde groups creates a "steric clash." In the solid state, this molecule will likely adopt a non-planar conformation to minimize energy. This reduces the efficiency of crystal packing, potentially leading to lower density and higher solubility in polar aprotic solvents compared to the 5-nitro variant.

## Experimental Protocol: XRD Characterization

Since specific Unit Cell parameters for CAS 50545-37-4 are not in the open CSD (Cambridge Structural Database), the following protocol is required to generate authoritative data.

## Workflow Visualization



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Figure 1: Workflow for de novo structural determination of the 2-nitro isomer.

## Step-by-Step Methodology

### Phase 1: Crystallization (Polymorph Screening)

The 2-nitro isomer is prone to oiling out due to internal hydrogen bonding.

- Solvent System A (Polar): Dissolve 50 mg in 2 mL Ethanol/Water (9:1). Allow slow evaporation at room temperature.
  - Target: Hydrated forms (stabilized by water bridges).
- Solvent System B (Non-polar): Dissolve 50 mg in minimal Acetone, then layer with Hexane or Toluene (antisolvent diffusion).
  - Target: Anhydrous forms (likely the thermodynamic polymorph).

### Phase 2: Data Collection (SC-XRD)

- Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo K

radiation,

Å).

- Temperature: Collect at 100 K to reduce thermal motion of the nitro group.
- Resolution: Aim for

Å resolution to accurately resolve the H-atom positions on the hydroxyl groups.

### Phase 3: Powder Diffraction (PXRD) Validation

To confirm bulk phase purity against the single crystal data:

- Range:

to

.

- Step Size:

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- Comparison: If the experimental PXRD matches the simulated pattern from the 5-nitro isomer, you have likely isolated the wrong isomer (a common synthesis error). Distinct peaks below

usually indicate the unique packing of the 2-nitro isomer.

### References & Data Sources

- Chemical Identity:**3,4-Dihydroxy-2-nitrobenzaldehyde** (CAS 50545-37-4).[1][2][3] BLD Pharm / ChemicalBook.
- Comparative Isomer Data (5-Nitro):**3,4-Dihydroxy-5-nitrobenzaldehyde** (Entacapone Intermediate). PubChem CID 5748957.
- Crystallographic Methodology:Standard Practices in Small Molecule Crystallography. International Union of Crystallography (IUCr).
- Synthesis Context:Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. WO1993000323A1. (Provides baseline synthesis conditions for nitro-benzaldehydes).

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## Sources

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